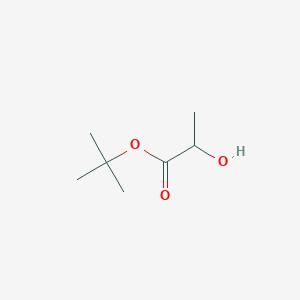

Tert-butyl 2-hydroxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394080 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59854-10-3 | |

| Record name | Tert-butyl 2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. Its chemical structure, featuring a bulky tert-butyl ester group, imparts specific physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1] |

| Appearance | Crystals | |

| Melting Point | 38-42 °C | |

| Boiling Point (Predicted) | 161.8 ± 8.0 °C | [2] |

| Density (Predicted) | 1.004 ± 0.06 g/cm³ | [2] |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Soluble in common organic solvents. | |

| Optical Activity ([α]20/D) | +7.3 ± 0.5°, c = 1.7% in methylene chloride (for D-isomer) |

Synthesis of this compound

A common method for the synthesis of tert-butyl esters is the acid-catalyzed addition of the corresponding carboxylic acid to isobutylene. This method is advantageous as it can be performed under relatively mild conditions.

Experimental Protocol: Acid-Catalyzed Esterification of Lactic Acid with Isobutylene

This protocol is adapted from a general method for the synthesis of tert-butyl esters.[3]

Materials:

-

Lactic acid

-

Dichloromethane (CH₂Cl₂)

-

Isobutylene

-

Trifluoromethanesulfonic acid (TfOH)

-

Triethylamine (Et₃N)

Procedure:

-

Dissolve lactic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20 °C in a cooling bath.

-

To the cooled solution, add condensed isobutylene.

-

Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 1-10% by weight of the reaction mixture) to the stirred solution.

-

Stir the resulting solution at -20 °C for one hour, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding triethylamine with stirring.

-

Allow the mixture to warm to room temperature.

-

Remove the solvent and excess reagents under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Caption: Synthesis of this compound.

Spectroscopic Data

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | q | 1H | CH-OH |

| ~2.5 | br s | 1H | OH |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.40 | d | 3H | CH-CH₃ |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~174 | C=O (Ester) |

| ~82 | C (CH₃)₃ |

| ~68 | C H-OH |

| ~28 | C(C H₃)₃ |

| ~21 | CH-C H₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 (broad) | O-H stretch (hydroxyl) |

| ~2980, 2930 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1150 | C-O stretch (ester) |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 146 | [M]⁺ (Molecular Ion) |

| 91 | [M - C₄H₉O]⁺ |

| 73 | [M - COOC(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for obtaining spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and expected fragment ions.

Caption: Analytical workflow for chemical characterization.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and do not breathe dust.[2] Work in a well-ventilated area.

Conclusion

This technical guide provides a summary of the key chemical properties of this compound. While experimental data for some properties, particularly spectroscopic data, are not widely available, the provided information based on predictions and data from similar compounds offers a solid foundation for researchers, scientists, and drug development professionals working with this versatile chiral building block. The detailed synthesis protocol provides a practical starting point for its preparation in a laboratory setting. As with any chemical, proper safety precautions should be observed during handling and use.

References

Physicochemical Properties of Tert-butyl 2-hydroxypropanoate

An In-depth Technical Guide to the Physical Properties of Tert-butyl 2-hydroxypropanoate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of this compound, including its key physicochemical data, experimental protocols for property determination, and a logical workflow for these experimental procedures.

This compound, also known as tert-butyl lactate, is an ester with the chemical formula C7H14O3.[1][2] It is a compound of interest in various chemical synthesis and research applications. The following table summarizes its key physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | (R)-(+)-Lactic Acid tert-Butyl Ester, (R)-2-Hydroxypropionic Acid tert-Butyl Est | [3] |

| CAS Number | 59854-10-3, 68166-83-6 ((R)-isomer) | [1][2][3] |

| Molecular Formula | C7H14O3 | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 161.8 ± 8.0 °C (Predicted) | [1] |

| Melting Point | 38-42 °C | [1] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 113°C | [1] |

| Solubility | Partially soluble in water. Miscible with alcohols, ketones, and other organic solvents. |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization of a compound. The following are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common method for this determination is distillation.[5]

Methodology: Simple Distillation [5]

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and enters the condenser.

-

Temperature Reading: The temperature is monitored. The boiling point is the constant temperature at which the vapor is in equilibrium with the liquid, and the liquid is actively boiling.[5][6] This temperature is recorded when the first drops of distillate are collected in the receiving flask.

-

Data Recording: The temperature is recorded at regular intervals to ensure a stable boiling point is observed.

Determination of Density

Density is the mass per unit volume of a substance.[7] For a liquid, it can be determined by measuring the mass and volume of a sample.[7]

Methodology: Using a Graduated Cylinder and Balance [7][8]

-

Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.[7][8]

-

Volume Measurement: A specific volume of the liquid (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[8]

-

Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.[7][8]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated using the formula: Density = Mass / Volume.

-

Temperature: The temperature of the liquid is recorded as density is temperature-dependent.[7]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid.[9] It is a characteristic property that can be used for identification and purity assessment.[9]

Methodology: Using an Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read directly from the instrument's scale.

-

Temperature Control: The temperature is controlled and recorded, as the refractive index is temperature-dependent.[9] A common standard temperature for reporting refractive index is 20°C.[9]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: A flowchart illustrating the key stages in determining the physical properties of a liquid chemical.

Safety Information

When handling this compound, it is important to follow standard laboratory safety procedures. It may cause skin and eye irritation.[2] It is recommended to wear appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or under a fume hood.[10][11] In case of contact with skin or eyes, rinse immediately with plenty of water.[11] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling the chemical.[11][12]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl 2-hydroxypropanoate | LGC Standards [lgcstandards.com]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. vernier.com [vernier.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. athabascau.ca [athabascau.ca]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to Tert-butyl 2-hydroxypropanoate

This guide provides an in-depth overview of tert-butyl 2-hydroxypropanoate, a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its chemical identity, physical and chemical properties, and provides a logical framework for its synthesis.

Chemical Identity

The unambiguous identification of a chemical substance is crucial for scientific communication and safety. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms: This compound is also known by several other names, which are frequently encountered in literature and commercial listings.[1] These include:

-

tert-butyl lactate[1]

-

tert-butyl 2-hydroxypropionate[1]

-

Propanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester[1]

-

(+)-Tert-Butyl D-Lactate (for the (R)-enantiomer)[2]

-

(R)-tert-Butyl 2-hydroxypropanoate (for the (R)-enantiomer)[2]

-

2-(R)-hydroxypropionic acid tert-butyl ester (for the (R)-enantiomer)[2]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application, and in the design of experimental procedures. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | PubChem[1], ChemBK[2] |

| Molecular Weight | 146.18 g/mol | PubChem[1], ChemBK[2] |

| Appearance | Solid (for (R)-enantiomer) | ChemBK[2] |

| Color | Off-White (for (R)-enantiomer) | ChemBK[2] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |

| Melting Point | 38-42 °C (for (R)-enantiomer) | ChemBK[2] |

| Boiling Point | 161.8 ± 8.0 °C (Predicted) | ChemBK[2] |

| Flash Point | 113 °C (for (R)-enantiomer) | ChemBK[2] |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) (for (R)-enantiomer) | ChemBK[2] |

| CAS Number | 59854-10-3 (for the racemate or unspecified stereochemistry) | PubChem[1] |

| 68166-83-6 (for the (R)-enantiomer) | ChemBK[2] |

Experimental Protocols

A common synthetic route to this compound involves the esterification of lactic acid with a tert-butylating agent. A generalized experimental workflow for this synthesis is outlined below.

General Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Logical Relationships in Synthesis

The synthesis of this compound is a standard esterification reaction. The logical relationship between the reactants, reagents, and the final product is depicted in the following diagram.

Caption: Logical relationship of components in the esterification reaction.

References

Unveiling the Molecular Architecture of Tert-butyl 2-hydroxypropanoate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of tert-butyl 2-hydroxypropanoate, a valuable building block in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document summarizes essential data and presents a visual representation of its molecular structure to facilitate research and application.

Core Molecular Data

This compound is an ester with the chemical formula C7H14O3.[1][2] Its molecular structure consists of a propanoate backbone with a hydroxyl group at the second carbon and a tert-butyl group attached to the ester oxygen. This arrangement confers specific chemical reactivity and physical properties that are of interest in various synthetic pathways.

| Property | Value | Source |

| Molecular Formula | C7H14O3 | PubChem[1], ChemBK[2] |

| Molecular Weight | 146.18 g/mol | PubChem[1], LGC Standards[3] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(=O)OC(C)(C)C)O | PubChem[1] |

| InChI Key | IXXMVXXFAJGOQO-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 59854-10-3 | PubChem[1] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | ChemBK[2] |

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound, generated using the DOT language. This visualization provides a clear representation of the atomic connectivity and functional groups within the molecule.

Caption: 2D structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature databases. A general synthetic approach involves the esterification of 2-hydroxypropanoic acid (lactic acid) with tert-butanol, often in the presence of an acid catalyst. Purification is typically achieved through distillation or chromatography. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the compound. For specific, validated protocols, researchers are encouraged to consult peer-reviewed scientific journals and established chemical synthesis databases.

References

A Technical Guide to Tert-butyl 2-hydroxypropanoate for Researchers and Drug Development Professionals

Introduction: Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. It serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a chiral center and a bulky tert-butyl protecting group makes it a versatile intermediate for the synthesis of complex, optically active molecules. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, spectroscopic characteristics, applications, and safety information.

Chemical and Physical Properties

This compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The physical and chemical properties can vary slightly between the pure enantiomers and the racemate.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | Racemic: 59854-10-3 (R)-enantiomer: 68166-83-6 (S)-enantiomer: 13650-70-9 | |

| Appearance | Off-white solid (for (R)-enantiomer) | [2] |

| Melting Point | 38-42 °C (for (R)-enantiomer) | [2][3] |

| Boiling Point | 161.8 ± 8.0 °C (Predicted) | [2] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in chloroform (sparingly) and methanol (slightly). | [2] |

| Optical Activity | [α]₂₀/D +7.3 ± 0.5°, c = 1.7% in methylene chloride (for (R)-enantiomer) | [3] |

Synthesis of this compound

Several methods are available for the synthesis of this compound. The choice of method often depends on the desired stereochemistry and the scale of the reaction.

Experimental Protocol 1: Acid-Catalyzed Esterification of Lactic Acid with Isobutylene

This method provides a direct route to tert-butyl lactate from lactic acid and isobutylene using a strong acid catalyst.

Materials:

-

Lactic acid

-

Dichloromethane (CH₂Cl₂)

-

Isobutylene

-

Trifluoromethanesulfonic acid (triflic acid)

-

Triethylamine

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve lactic acid (1 equivalent) in dichloromethane in a flask equipped with a stirrer and under an inert atmosphere.

-

Cool the solution to a temperature between -10 °C and -30 °C.

-

Add isobutylene (1.5-2 equivalents) to the cooled solution.

-

Slowly add triflic acid (0.01-0.1 equivalents) to the reaction mixture with continuous stirring.

-

Maintain the reaction at the low temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.[4]

-

Upon completion, quench the reaction by adding triethylamine to neutralize the triflic acid.

-

Allow the mixture to warm to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Experimental Protocol 2: Transesterification of Lactide with Tert-butanol

This method is suitable for producing tert-butyl lactate from lactide, a cyclic di-ester of lactic acid.

Materials:

-

Refined lactide

-

Anhydrous tert-butanol

-

Solid acid catalyst (e.g., sulfated zirconia or a strong acidic ion-exchange resin)

Procedure:

-

In a reaction vessel, combine refined lactide and anhydrous tert-butanol. The weight ratio of lactide to tert-butanol can range from 1:1 to 1:8.

-

Add the solid acid catalyst. The amount of catalyst is typically 1-10% by weight relative to the lactide.

-

Heat the mixture to around 90 °C under normal pressure.

-

Continuously stir the reaction mixture at total reflux for several hours (e.g., 9 hours). Monitor the reaction by GC.

-

After the reaction is complete, the resulting mixture is purified by continuous vacuum distillation to separate the tert-butyl lactate from unreacted tert-butanol and any by-products.

Spectroscopic Analysis

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

A quartet corresponding to the proton on the chiral carbon (C2).

-

A doublet for the methyl protons adjacent to the chiral center.

-

A singlet for the nine equivalent protons of the tert-butyl group.

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR:

-

A signal for the carbonyl carbon of the ester.

-

A signal for the chiral carbon bearing the hydroxyl group.

-

A signal for the quaternary carbon of the tert-butyl group.

-

A signal for the methyl carbon adjacent to the chiral center.

-

A signal for the three equivalent methyl carbons of the tert-butyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170 - 175 |

| Quaternary Carbon (t-Bu) | 80 - 85 |

| CH-OH Carbon | 65 - 70 |

| Methyl Carbons (t-Bu) | 27 - 30 |

| CH₃ Carbon | 20 - 25 |

| Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong band around 1720-1740 cm⁻¹ due to the C=O stretching of the ester.

-

Bands in the region of 2850-3000 cm⁻¹ for C-H stretching.

-

A band around 1150-1250 cm⁻¹ for the C-O stretching of the ester.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak at m/z 146 may be weak or absent. A prominent peak is expected at m/z 91, corresponding to the loss of the tert-butyl group ([M-57]⁺). Another significant fragment would be the tert-butyl cation at m/z 57.

Applications in Research and Drug Development

The primary application of this compound in a research and drug development setting is as a chiral building block .

-

Asymmetric Synthesis: The enantiomerically pure forms of tert-butyl lactate are valuable starting materials for the synthesis of complex molecules where specific stereochemistry is crucial for biological activity.

-

Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of lactic acid. It is stable under many reaction conditions but can be removed under acidic conditions.

-

Synthesis of Depsipeptides: (+)-tert-Butyl D-lactate is specifically mentioned for its use in the synthesis of depsipeptides, which are compounds with both peptide and ester bonds and are of interest for their potential therapeutic properties.[5]

-

Modification of Drug Properties: The tert-butyl group is often incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability.[6] It can also provide steric hindrance, which may increase metabolic stability.[6]

Biological Activity

There is limited publicly available information on the specific biological activity of this compound itself. It is generally considered a synthetic intermediate. In biological systems, it could potentially be hydrolyzed by esterases to form lactic acid and tert-butanol.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautions:

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a key chiral intermediate with significant applications in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined stereocenter and the protective nature of the tert-butyl group make it a valuable tool for researchers. While detailed biological and spectroscopic data are not extensively documented, its synthesis is achievable through established methods, and its utility as a building block is clear. Proper safety precautions are essential when handling this compound.

References

- 1. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. D-乳酸(+)-叔丁酯 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans [mdpi.com]

Spectroscopic and Physicochemical Profile of Tert-butyl 2-hydroxypropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of tert-butyl 2-hydroxypropanoate (also known as tert-butyl lactate). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis by consolidating essential data, outlining experimental protocols, and visualizing key workflows.

Chemical Identity and Properties

This compound is an organic ester with the chemical formula C₇H₁₄O₃.[1][2] It possesses a chiral center at the second carbon, and its properties can be influenced by its stereochemistry. The following table summarizes its key chemical identifiers and computed physicochemical properties.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1] |

| CAS Number | 59854-10-3 | [1] |

| InChI | InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3 | [1] |

| InChIKey | IXXMVXXFAJGOQO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C(=O)OC(C)(C)C)O | [1] |

| Monoisotopic Mass | 146.094294304 Da | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of its functional groups and comparison with similar structures.

Table 2.1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH ₃ (on chiral center) | ~1.3 | Doublet | 3H |

| -OH | Variable | Singlet (broad) | 1H |

| -CH (OH) | ~4.1 | Quartet | 1H |

| -C(CH ₃)₃ | ~1.5 | Singlet | 9H |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ (on chiral center) | ~20 |

| -C H(OH) | ~68 |

| -C =O | ~175 |

| -C (CH₃)₃ | ~82 |

| -C(C H₃)₃ | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 2.3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |

| C=O stretch (ester) | ~1735 | Strong |

| C-O stretch (ester and alcohol) | 1300 - 1000 | Strong |

| C-H bend (tert-butyl) | ~1370 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[2]

Table 2.4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 147.10158 |

| [M+Na]⁺ | 169.08352 |

| [M+NH₄]⁺ | 164.12812 |

| [M+K]⁺ | 185.05746 |

| [M-H]⁻ | 145.08702 |

| [M+HCOO]⁻ | 191.09250 |

| [M+CH₃COO]⁻ | 205.10815 |

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (adjust for optimal signal-to-noise).

-

Relaxation delay: 1-5 s.

-

Spectral width: ~12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2 s.

-

Spectral width: ~220 ppm.

-

IR Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire a background spectrum of the empty sample holder (or solvent).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Sample Preparation:

-

Dilute the sample to a low concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Method:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionize the sample using ESI in either positive or negative ion mode.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions to generate the mass spectrum.

-

References

An In-depth NMR Spectral Analysis of Tert-butyl 2-hydroxypropanoate: A Technical Guide for Researchers

Introduction

Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, is a chiral ester of lactic acid. Its structural features, including a stereocenter and a bulky tert-butyl group, make it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and NMR-Active Nuclei

The chemical structure of this compound (C₇H₁₄O₃) contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The key structural features to consider for NMR analysis are:

-

The methine proton (-CH) at the C2 position, which is attached to a hydroxyl group and is a chiral center.

-

The methyl protons (-CH₃) attached to the chiral center (C2).

-

The nine equivalent protons of the tert-butyl group [-C(CH₃)₃].

-

The hydroxyl proton (-OH).

-

The carbonyl carbon (C=O) of the ester group.

-

The quaternary carbon of the tert-butyl group.

-

The methyl carbons of the tert-butyl group.

-

The methine carbon (C2).

-

The methyl carbon attached to C2.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound in a deuterated solvent such as chloroform-d (CDCl₃) is characterized by four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH ₃)₃ | ~1.45 | Singlet | - | 9H |

| -CH ₃ | ~1.35 | Doublet | ~6.8 | 3H |

| -OH | Variable (Broad) | Singlet | - | 1H |

| -CH (OH)- | ~4.15 | Quartet | ~6.8 | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Tert-butyl Protons [-C(CH₃)₃]: The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds. They appear as a sharp singlet at approximately 1.45 ppm. The high integration value (9H) is a characteristic feature of this group.

-

Methyl Protons (-CH₃ at C2): The three protons of the methyl group attached to the chiral carbon (C2) appear as a doublet at around 1.35 ppm. The splitting into a doublet is due to coupling with the adjacent methine proton (-CH). The coupling constant is approximately 6.8 Hz.

-

Methine Proton [-CH(OH)-]: The proton on the chiral carbon (C2) resonates as a quartet at approximately 4.15 ppm. This splitting pattern arises from its coupling to the three protons of the adjacent methyl group (n+1 rule, where n=3). The coupling constant of this quartet is the same as that of the methyl doublet (~6.8 Hz), confirming their coupling relationship. The downfield chemical shift is attributed to the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl and ester groups.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often broad. This is due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species in the solvent. It typically appears as a broad singlet and its integration corresponds to one proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound displays five distinct signals, corresponding to the five unique carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| -C (CH₃)₃ | ~81.5 |

| -C(C H₃)₃ | ~28.0 |

| -C H₃ | ~21.0 |

| -C H(OH)- | ~68.0 |

| -C =O | ~174.5 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is the most deshielded carbon and appears furthest downfield, typically around 174.5 ppm.

-

Quaternary Carbon of Tert-butyl Group [-C(CH₃)₃]: The quaternary carbon of the tert-butyl group resonates at approximately 81.5 ppm. Its downfield shift is due to the attachment of the electron-withdrawing oxygen atom of the ester linkage.

-

Methine Carbon [-CH(OH)-]: The carbon atom of the chiral center (C2), which is bonded to the hydroxyl group, appears at around 68.0 ppm. The electronegative oxygen atom causes a significant downfield shift.

-

Methyl Carbons of Tert-butyl Group [-C(CH₃)₃]: The three equivalent methyl carbons of the tert-butyl group give a single, intense signal at approximately 28.0 ppm.

-

Methyl Carbon (-CH₃ at C2): The methyl carbon attached to the chiral center appears at the most upfield region of the spectrum, around 21.0 ppm.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently sonicate if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR:

-

Acquire the spectrum at room temperature.

-

Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

A proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A greater number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and NMR Correlations

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key through-bond correlations that are fundamental to the interpretation of its NMR spectra.

Caption: Molecular structure and key ¹H-¹H coupling in this compound.

This guide provides a foundational understanding of the NMR spectral features of this compound. For more complex structural analyses, advanced NMR techniques such as COSY, HSQC, and HMBC experiments can be employed to further confirm the connectivity and spatial relationships within the molecule.

An In-depth Technical Guide to the Infrared Spectroscopy of Tert-butyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis of the expected IR absorption bands based on the compound's molecular structure and data from analogous compounds. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a hydroxyl group (-OH), an ester group (C=O, C-O), and aliphatic carbon-hydrogen bonds (C-H). The following table summarizes the predicted wavenumbers, intensities, and corresponding vibrational assignments for the principal absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3450 (broad) | Medium - Strong | O-H | Stretching (Hydrogen-bonded) |

| ~2980, ~2935 | Strong | C-H (sp³) | Asymmetric and Symmetric Stretching (tert-butyl and CH) |

| ~1735 | Strong | C=O | Stretching (Ester) |

| ~1470, ~1370 | Medium | C-H (sp³) | Bending (tert-butyl) |

| ~1260, ~1150 | Strong | C-O | Stretching (Ester) |

| ~1090 | Medium | C-O | Stretching (Secondary Alcohol) |

Interpretation of the Spectrum

The IR spectrum of this compound provides a unique fingerprint that allows for its unambiguous identification.

-

Hydroxyl Region: A prominent broad absorption band is expected around 3450 cm⁻¹. This feature is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample.

-

C-H Stretching Region: Strong absorption bands are predicted in the region of 2980-2935 cm⁻¹. These are attributed to the asymmetric and symmetric stretching vibrations of the sp³-hybridized C-H bonds in the tert-butyl group and the methine group.

-

Carbonyl Region: A very strong and sharp absorption peak is anticipated at approximately 1735 cm⁻¹. This is a characteristic feature of the C=O stretching vibration of the ester functional group. Its high intensity is due to the large change in dipole moment during this vibration.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions that are unique to the molecule. For this compound, this region will be dominated by C-H bending vibrations of the tert-butyl group (around 1470 and 1370 cm⁻¹) and strong C-O stretching vibrations from both the ester and the secondary alcohol moieties (around 1260, 1150, and 1090 cm⁻¹).

Experimental Protocol for Infrared Spectroscopy

The following provides a detailed methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Install the ATR accessory in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Label the significant peaks with their corresponding wavenumbers.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of IR spectral analysis and the relationship between the molecular structure of this compound and its expected IR spectrum.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Tert-butyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of tert-butyl 2-hydroxypropanoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, including alpha-cleavage, rearrangements, and the known behavior of tert-butyl esters and lactate derivatives, to predict its fragmentation pathways under electron ionization (EI).

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

This compound (C₇H₁₄O₃, MW: 146.18 g/mol ) is expected to undergo several characteristic fragmentation reactions upon electron ionization. The presence of a bulky tert-butyl group, an ester functionality, and a hydroxyl group leads to a rich and informative fragmentation pattern. The primary fragmentation pathways are anticipated to be the loss of the tert-butyl group, elimination of isobutene, and cleavages associated with the lactate moiety.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), proposed structures, and the fragmentation mechanisms leading to their formation. The relative abundance is a qualitative prediction based on the expected stability of the resulting ions and neutral losses.

| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. | Low |

| 103 | [CH₃CH(OH)C(O)O]⁺ | Alpha-cleavage with loss of the tert-butyl radical. | Moderate |

| 91 | [M - C₄H₉O]⁺ | Cleavage of the ester bond with loss of the tert-butoxy radical. | Low |

| 89 | [M - C₄H₉]⁺ | Cleavage of the C-O bond with loss of the tert-butyl radical. | Low |

| 73 | [C(CH₃)₃O]⁺ | Cleavage of the ester bond with charge retention on the tert-butoxy group. | Moderate |

| 57 | [C(CH₃)₃]⁺ | Cleavage of the C-O bond with charge retention on the tert-butyl group. | High |

| 45 | [CH₃CH(OH)]⁺ | Alpha-cleavage adjacent to the hydroxyl group. | High |

| 43 | [CH₃CO]⁺ | Cleavage of the C-C bond in the lactate moiety. | Moderate to High |

Key Fragmentation Pathways

The fragmentation of this compound is expected to be dominated by pathways that lead to the formation of stable carbocations and neutral molecules.

Pathway 1: Loss of the Tert-butyl Group

The bulky and highly stable tert-butyl cation is a common and often abundant fragment in the mass spectra of tert-butyl esters. This can occur through two main routes:

-

Loss of Isobutene (C₄H₈): A McLafferty-type rearrangement involving the transfer of a hydrogen atom from the hydroxyl or methyl group of the lactate moiety to the ester oxygen, followed by the elimination of a neutral isobutene molecule. This would result in an ion at m/z 90.

-

Formation of the Tert-butyl Cation ([C(CH₃)₃]⁺): Direct cleavage of the C-O bond of the ester can lead to the formation of the highly stable tert-butyl cation at m/z 57. This is often the base peak in the spectra of tert-butyl containing compounds.[1]

Pathway 2: Alpha-Cleavage

Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a major fragmentation pathway for esters and alcohols.[2][3]

-

Cleavage adjacent to the Carbonyl Group: Loss of the tert-butoxy radical would form an acylium ion at m/z 91. Conversely, loss of the lactate moiety as a radical would lead to the tert-butoxy cation at m/z 73.

-

Cleavage adjacent to the Hydroxyl Group: Cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon would result in a resonance-stabilized ion at m/z 45.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a small, volatile ester provides a robust starting point.

1. Sample Preparation:

-

Dissolve the this compound sample in a volatile, high-purity solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration range of 1-10 µg/mL for optimal signal intensity without detector saturation.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/minute to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-200.

-

Acquisition Mode: Full scan.

Visualizing the Fragmentation

The following diagrams, generated using the DOT language, illustrate the primary predicted fragmentation pathways of this compound.

References

"Tert-butyl 2-hydroxypropanoate" safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of Tert-butyl 2-hydroxypropanoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety data for this compound, compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification

This compound is an ester of lactic acid. Its identity is established by the following identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Hydroxypropanoic acid tert-butyl ester |

| CAS Number | 59854-10-3[1] |

| Molecular Formula | C₇H₁₄O₃[1][2][3] |

| Molecular Weight | 146.18 g/mol [1][3] |

| InChIKey | IXXMVXXFAJGOQO-UHFFFAOYSA-N[1] |

| SMILES | CC(C(=O)OC(C)(C)C)O[1] |

Hazard Identification and Classification

This compound is classified as an irritant. The following tables summarize its GHS classification.[1]

GHS Pictogram:

| Pictogram | |

| Warning |

|

GHS Hazard Statements:

| Code | Statement |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

GHS Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| P264 | Wash skin thoroughly after handling.[4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| P319 | Get medical help if you feel unwell.[1] |

| P332+P317 | If skin irritation occurs: Get medical help.[1] |

| P337+P317 | If eye irritation persists: Get medical help.[1] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the closely related n-butyl lactate is included for comparison where specific data for the tert-butyl isomer is unavailable.

| Property | Value |

| Appearance | Clear, colorless liquid[7] |

| Odor | Mild, fruity[3] |

| Boiling Point | 185–190°C (n-butyl lactate)[3] |

| Melting Point | -32°C (n-butyl lactate)[3] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted)[2] |

| Flash Point | 65–70°C (closed cup) (n-butyl lactate)[3] |

| Solubility | Partially soluble in water. Miscible with alcohols, ketones, and other organic solvents (n-butyl lactate).[3] |

Stability and Reactivity

-

Reactivity : No specific data is available for this compound. For the related compound butyl propionate, it is noted that it will react with alkali metals to produce flammable and explosive hydrogen gas.[8]

-

Chemical Stability : Stable under normal handling and storage conditions.[4][9]

-

Conditions to Avoid : Keep away from heat, sparks, and flame.[4][5][9] Incompatible products.[9]

-

Incompatible Materials : Strong acids, strong bases, and strong oxidizing agents.[4]

-

Hazardous Decomposition Products : Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, carbon monoxide and carbon dioxide may be formed.[5][9]

Handling and Storage

Proper handling and storage are crucial for maintaining safety in the laboratory.

-

Handling : Avoid contact with skin and eyes.[10] Do not breathe mist, vapors, or spray.[4][10] Wash hands thoroughly after handling.[4][10] Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5][10]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.

-

Engineering Controls : Ensure good ventilation of the workstation.[4] Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[4]

-

Personal Protective Equipment :

First Aid Measures

In case of exposure, follow these first aid measures:

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[11] If skin irritation persists, call a physician.[11]

-

Inhalation : Remove to fresh air.[9][11] If not breathing, give artificial respiration.[11] Get medical attention if symptoms occur.[11]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards.[9][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9][11] Water mist may be used to cool closed containers.[9]

-

Specific Hazards Arising from the Chemical : Combustible material.[9] Vapors may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

-

Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][9]

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment as required.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[5][9]

-

Environmental Precautions : Should not be released into the environment.[5]

-

Methods for Cleaning Up : For small spills, absorb with an inert material (e.g., sand, silica gel) and sweep up into a suitable container for disposal.[10] Use spark-proof tools and explosion-proof equipment.[5]

Toxicological Information

There is limited specific toxicological data for this compound. The primary hazards are irritation to the skin, eyes, and respiratory system.[1] For the related compound n-butyl lactate, exposure may cause drowsiness, headache, and central nervous system depression.[7]

Experimental Protocols

The quantitative data presented in this guide are typically determined by standardized experimental protocols.

-

Flash Point Determination : The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. This is often determined using a closed-cup apparatus (e.g., Pensky-Martens or Cleveland open-cup). The closed-cup method generally yields lower values and is often preferred for safety assessments as it provides a more conservative estimate of the fire hazard.

-

Acute Toxicity (LD50/LC50) : Acute toxicity is typically assessed through studies on laboratory animals (e.g., rats, mice). The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population and is usually expressed in milligrams of substance per kilogram of body weight. The LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air or water that is lethal to 50% of the test population over a specific duration and is expressed in micrograms or milligrams per liter of air or water. These studies are conducted under strict ethical guidelines and provide a basis for classifying the acute toxicity of a substance.

This guide is intended to provide a comprehensive overview of the available safety information for this compound. It is essential to consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical and to always follow good laboratory practices.

References

- 1. This compound | C7H14O3 | CID 3604460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. consolidated-chemical.com [consolidated-chemical.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.se [fishersci.se]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Butyl lactate [cdc.gov]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Profile of Tert-butyl 2-hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Tert-butyl 2-hydroxypropanoate, alongside a detailed technical profile. Due to a notable lack of in-depth experimental data for this compound in publicly available literature, this guide utilizes data for the closely related and well-studied analog, Tert-butyl 2-hydroxy-3-phenylpropanoate , as a case study to fulfill the core technical requirements of this document. This comparative approach offers valuable insights into the methodologies and potential applications relevant to this class of compounds.

Commercial Availability of this compound

This compound and its enantiomers are available from a variety of chemical suppliers. Researchers can procure this compound from the following vendors:

| Supplier | Website | Notes |

| Biosynth | --INVALID-LINK-- | Offers various chemical reagents and custom synthesis services. |

| Conier Chem&Pharma Limited | --INVALID-LINK-- | Specializes in fine chemicals and pharmaceutical intermediates. |

| Toronto Research Chemicals | --INVALID-LINK-- | Provides a wide range of research chemicals and standards.[1] |

| Dana Bioscience | --INVALID-LINK-- | A supplier of various life science research products.[2] |

| LGC Standards | --INVALID-LINK-- | A leading provider of reference materials and proficiency testing schemes.[3] |

| BLD Pharm | --INVALID-LINK-- | A global supplier of research chemicals and reagents.[4][5] |

| PubChem | --INVALID-LINK-- | Provides a list of suppliers for a given compound. |

Physicochemical Properties and Safety Information

Below is a summary of the key physicochemical properties and safety data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | PubChem |

| Molecular Weight | 146.18 g/mol | PubChem |

| CAS Number | 59854-10-3 | PubChem |

| Appearance | Colorless liquid (predicted) | --- |

| Boiling Point | 161.8±8.0 °C (Predicted) | ChemicalBook |

| Density | 1.004±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 13.07±0.20 (Predicted) | (+)-TERT-BUTYL D-LACTATE wiki |

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem

Biological Activity and Potential Applications

While detailed studies on the biological activity of this compound are limited, some sources suggest potential neuroprotective effects and activity as a GABAA receptor antagonist. However, these claims are not yet substantiated by extensive experimental data in the public domain. The primary documented application of this compound is as an intermediate in the stereocontrolled synthesis of hydroxy carboxylic acids from L-amino acids.

Case Study: Tert-butyl 2-hydroxy-3-phenylpropanoate

To provide the in-depth technical information requested, this section details the synthesis, purification, and biological evaluation of the structurally related compound, Tert-butyl 2-hydroxy-3-phenylpropanoate. This information serves as a valuable reference for researchers working with similar molecules.

Synthesis Protocols

Several methods for the synthesis of Tert-butyl 2-hydroxy-3-phenylpropanoate have been reported, including acid-catalyzed esterification, Steglich esterification, and enzymatic kinetic resolution.

1. Acid-Catalyzed Esterification

This method involves the reaction of 2-hydroxy-3-phenylpropionic acid with an excess of tert-butanol in the presence of a catalytic amount of strong acid.

Experimental Protocol:

-

To a solution of (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq) in toluene, add tert-butanol (3.0 eq).

-

Carefully add concentrated sulfuric acid (2 mol%) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) using a Dean-Stark apparatus to remove water.

-

To minimize racemization, ensure the internal reaction temperature does not exceed 60°C.

-

Continue refluxing for 12 hours or until water is no longer collected.

-

Cool the reaction mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2. Steglich Esterification

This method is suitable for acid-sensitive substrates and proceeds under mild conditions using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol:

-

Dissolve (R)-2-hydroxy-3-phenylpropionic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter the mixture through a pad of celite to remove the DCU and wash the filter cake with cold DCM.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 3: Comparison of Synthesis Methods for Tert-butyl 2-hydroxy-3-phenylpropanoate

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Key Considerations |

| Acid-Catalyzed Esterification | H₂SO₄ | Toluene | 110 | 12 | ~78 | Racemization risk > 60°C | Suitable for racemic synthesis; requires careful temperature control for chiral synthesis. |

| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 3 | >80 | Configuration dependent on starting material | Mild conditions, suitable for acid-sensitive substrates. |

Purification Protocols

1. Crystallization

Experimental Protocol:

-

Dissolve the crude Tert-butyl 2-hydroxy-3-phenylpropanoate in a minimal amount of warm ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in a refrigerator (5°C) to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the purified crystals under vacuum.

2. Column Chromatography

Experimental Protocol:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and elute with a gradient of ethyl acetate in hexane.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Biological Activity and Experimental Protocols (Hydrolysis Product)

The primary biological activity of Tert-butyl 2-hydroxy-3-phenylpropanoate is attributed to its hydrolysis product, 2-hydroxy-3-phenylpropionic acid (phenyllactic acid, PLA). PLA is known to exhibit antimicrobial and anti-inflammatory properties.

1. In Vitro COX Inhibition Assay (Anti-inflammatory Activity)

Experimental Protocol:

-

Prepare purified ovine COX-1 or human recombinant COX-2 in a suitable buffer.

-

Pre-incubate the test compounds (dissolved in DMSO) with the COX enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Quantify the production of prostaglandin E₂ (PGE₂) using a specific enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. Agar Well Diffusion Assay (Antimicrobial Activity)

Experimental Protocol:

-

Prepare a solidified agar plate inoculated with the target microorganism.

-

Create wells of 6 mm diameter in the agar.

-

Add a defined volume (e.g., 100 µL) of the test compound at different concentrations into each well.

-

Include a solvent control.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of growth inhibition around each well.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of Tert-butyl 2-hydroxy-3-phenylpropanoate.

Logical Relationship: Biological Activity of the Hydrolysis Product

Caption: Relationship between Tert-butyl 2-hydroxy-3-phenylpropanoate and the biological activity of its hydrolysis product.

References

- 1. molbase.com [molbase.com]

- 2. US20060110415A1 - Topical Delivery System for Cosmetic and Pharmaceutical Agents - Google Patents [patents.google.com]

- 3. US7615546B2 - Topical delivery system for phytosterols - Google Patents [patents.google.com]

- 4. 4-Iodo-1-methyl-1h-pyrazole-5-carbonitrile | 1354705-14-8 | EEC70514 [biosynth.com]

- 5. (+)-TERT-BUTYL D-LACTATE | 68166-83-6 [chemicalbook.com]

The Versatility of Tert-butyl 2-hydroxypropanoate as a Chiral Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

December 30, 2025

Introduction

In the landscape of asymmetric synthesis, the demand for versatile and economically viable chiral building blocks is ever-present. Tert-butyl 2-hydroxypropanoate, also known as tert-butyl lactate, has emerged as a significant synthon, providing a valuable scaffold for the introduction of chirality in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the presence of a stereogenic center at the C2 position, a hydroxyl group amenable to further functionalization, and a sterically demanding tert-butyl ester that serves as a robust protecting group for the carboxylic acid functionality. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a chiral building block, with a focus on methodologies relevant to researchers in organic and medicinal chemistry.

Physicochemical and Chiral Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The tert-butyl group, in particular, influences its solubility and stability.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | [1] |

| Molecular Weight | 146.18 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 185–190°C | [3] |

| Melting Point | -32°C | [3] |

| Density | 1.02–1.04 g/cm³ at 20°C | [3] |

| Refractive Index | 1.419–1.421 at 20°C | [3] |

| Solubility | Partially soluble in water; miscible with alcohols, ketones, and other organic solvents | [3] |

Table 1: Physicochemical Properties of Butyl Lactate.

The chiral nature of this compound is its most significant feature for asymmetric synthesis. The specific rotation of the enantiomers is a key parameter for their characterization.

| Enantiomer | Specific Rotation ([α]D) | Conditions |

| (R)-(+)-tert-Butyl 2-hydroxypropanoate | Not specified in search results | Not specified in search results |

| (S)-(-)-tert-Butyl 2-hydroxypropanoate | Not specified in search results | Not specified in search results |

Table 2: Chiral Properties of this compound Enantiomers. Note: Specific rotation values were not explicitly found in the search results and would require experimental determination or access to more specific literature.

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure or enriched this compound is paramount for its use as a chiral building block. Two primary strategies are commonly employed: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Asymmetric Reduction of Tert-butyl 2-oxopropanoate

A highly effective method for the enantioselective synthesis of this compound is the asymmetric reduction of its corresponding α-keto ester, tert-butyl 2-oxopropanoate (tert-butyl pyruvate). The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (often referred to as a CBS catalyst), is a well-established and reliable method for achieving high enantioselectivity.[4][5]

The general workflow for this synthetic approach is outlined below:

References

Role of the tert-butyl group in "Tert-butyl 2-hydroxypropanoate" properties

An In-Depth Technical Guide to the Role of the tert-Butyl Group in the Properties of tert-Butyl 2-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract